
2-Amino-6-methyl-5-(pyridin-4-ylthio)quinazolin-4(1H)-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-methyl-5-(pyridin-4-ylthio)quinazolin-4(1H)-one hydrochloride is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-methyl-5-(pyridin-4-ylthio)quinazolin-4(1H)-one hydrochloride typically involves multi-step organic reactions. A common route might include:
Formation of the quinazoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyridin-4-ylthio group: This step might involve nucleophilic substitution reactions where a pyridine derivative is introduced.
Amination and methylation: These steps can be carried out using standard amination and methylation reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
- Use of catalysts to enhance reaction rates.
- Optimization of reaction temperatures and pressures.
- Implementation of purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the quinazoline ring or the pyridine moiety.
Substitution: Various substitution reactions can occur, especially at the amino group or the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) might be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Amino-6-methyl-5-(pyridin-4-ylthio)quinazolin-4(1H)-one hydrochloride may have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme inhibition or receptor binding.
Medicine: Investigation of its therapeutic potential, particularly in cancer research or as an antimicrobial agent.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-Amino-6-methyl-5-(pyridin-4-ylthio)quinazolin-4(1H)-one hydrochloride would depend on its specific biological target. Generally, it might:
Inhibit enzymes: By binding to the active site or allosteric sites.
Interact with receptors: Modulating receptor activity and downstream signaling pathways.
Disrupt cellular processes: Affecting cell division, apoptosis, or other critical cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminoquinazoline derivatives: Known for their biological activities.
Pyridine-containing compounds: Widely studied for their pharmacological properties.
Thioquinazoline derivatives: Investigated for their potential therapeutic applications.
Uniqueness
2-Amino-6-methyl-5-(pyridin-4-ylthio)quinazolin-4(1H)-one hydrochloride is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
152946-64-0 |
|---|---|
Formule moléculaire |
C14H13ClN4OS |
Poids moléculaire |
320.8 g/mol |
Nom IUPAC |
2-amino-6-methyl-5-pyridin-4-ylsulfanyl-3H-quinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C14H12N4OS.ClH/c1-8-2-3-10-11(13(19)18-14(15)17-10)12(8)20-9-4-6-16-7-5-9;/h2-7H,1H3,(H3,15,17,18,19);1H |
Clé InChI |
JSVRVYCCSLQAON-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C=C1)N=C(NC2=O)N)SC3=CC=NC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


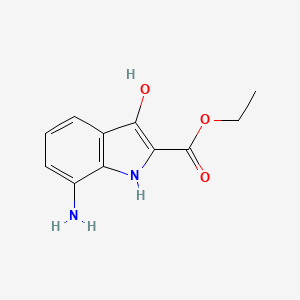
![4,6,7,8-Tetrahydro-1H-oxepino[3,4-d][1,2,3]triazole-6-carboxylic acid](/img/structure/B12968428.png)
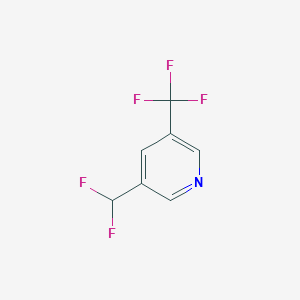
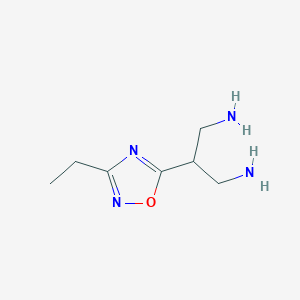
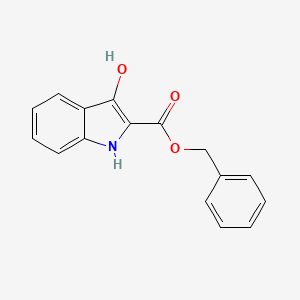
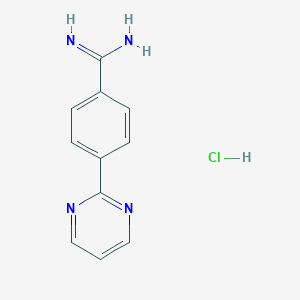


![4-Bromo-pyrazolo[1,5-a]pyridin-2-ol](/img/structure/B12968463.png)
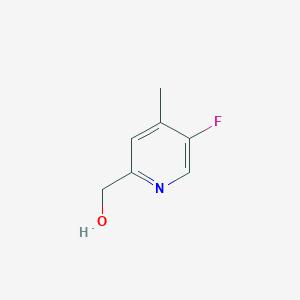
![2-(Chloromethyl)-7-ethoxybenzo[d]thiazole](/img/structure/B12968476.png)
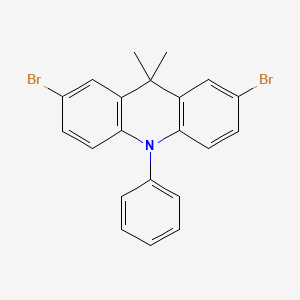
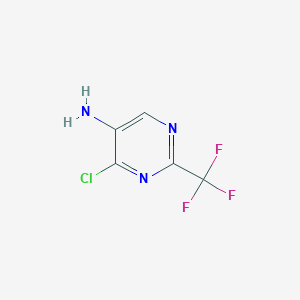
![Benzyl 4-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12968482.png)
